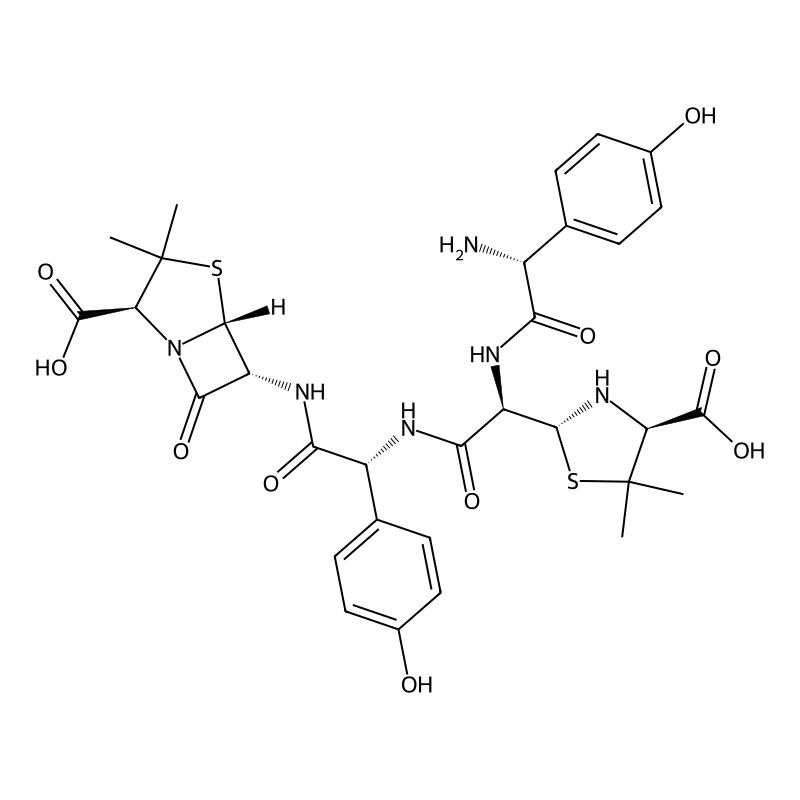

Amoxicillin open ring dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Amoxicillin open ring dimer is a chemical compound that arises during the manufacturing process of amoxicillin, a widely used antibiotic in the beta-lactam family. The dimer is formed by the linkage of two amoxicillin molecules through a bond involving the beta-lactam ring of one molecule and the side chain of another. This structural alteration results in the loss of the intact beta-lactam ring, which is essential for amoxicillin's antibacterial activity. Consequently, the dimer exhibits significantly reduced antibiotic efficacy compared to its parent compound .

The molecular formula for amoxicillin open ring dimer is C32H38N6O10S2, with a molecular weight of approximately 730.808 g/mol. It is categorized as an impurity in pharmaceutical formulations, and regulatory bodies like the United States Pharmacopeia have established limits on its permissible levels in amoxicillin preparations .

Understanding Dimerization in Penicillin Antibiotics:

The primary scientific research application of amoxicillin open ring dimer lies in understanding the process of dimerization in penicillin antibiotics. Dimerization refers to the chemical reaction where two identical molecules combine to form a larger molecule, called a dimer. In the case of penicillins, including amoxicillin, dimerization can occur during storage or processing, potentially impacting their effectiveness and safety [].

Research using amoxicillin open ring dimer, along with other penicillins, has helped scientists identify different pathways through which dimerization can occur []. This involves studying the reaction mechanisms and energy barriers involved in each pathway using theoretical calculations and analytical techniques like liquid chromatography-mass spectrometry (LC-MS) []. This improved understanding allows researchers to develop strategies for controlling the formation of dimers and maintaining the quality and safety of penicillin antibiotics throughout their shelf life [].

Potential as a Reference Standard:

Future Research Directions:

While current research primarily focuses on understanding the formation and implications of amoxicillin open ring dimer, there is limited information about potential alternative applications. Future research might explore its potential use in areas like:

- Drug discovery and development: Studying the structure and properties of the dimer could provide insights into new drug designs with improved stability or novel therapeutic applications.

- Environmental studies: Investigating the behavior and potential environmental impact of amoxicillin open ring dimer in various settings.

Decomposition pathways for the dimer are expected to be similar to those of amoxicillin itself, potentially breaking down into smaller degradation products such as penicilloic acid .

The synthesis of amoxicillin open ring dimer primarily occurs unintentionally during the production or storage of amoxicillin. Factors such as temperature, pH, and exposure to light can influence the rate at which dimerization occurs. While no standardized synthetic methods exist for intentionally producing this compound, understanding its formation can help improve manufacturing processes to minimize its occurrence .

The primary application of amoxicillin open ring dimer lies in scientific research focused on understanding dimerization processes in penicillin antibiotics. It serves as a model compound for studying the mechanisms and pathways involved in antibiotic degradation and stability. Furthermore, insights gained from research on this dimer can inform strategies aimed at maintaining the quality and safety of penicillin-based drugs throughout their shelf life .

Amoxicillin open ring dimer can be compared with several related compounds within the beta-lactam antibiotic family. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Amoxicillin | C16H19N3O5S | A widely used antibiotic with intact beta-lactam structure and full activity. |

| Penicillin G | C16H19N2O5S | A natural antibiotic effective against Gram-positive bacteria; contains beta-lactam. |

| Ampicillin | C16H19N3O4S | Similar to amoxicillin but lacks hydroxyl group on phenyl ring; used for similar infections. |

| Amoxicillin Open Ring Decarboxylated Dimer | C31H38N6Na2O9S2 | A variant with modified side chains; may have different stability and activity profiles. |

Amoxicillin open ring dimer's uniqueness lies in its formation as an impurity during manufacturing processes and its significantly reduced biological activity compared to its parent compound and other related antibiotics .

Amoxicillin open ring dimer represents a significant chemical entity formed during the synthesis or degradation of amoxicillin, a widely used beta-lactam antibiotic [1] [2]. The dimer formation involves complex chemical processes that lead to the opening of the beta-lactam ring and subsequent dimerization through various reaction pathways [3]. Understanding these mechanisms is crucial for controlling impurity profiles in pharmaceutical production and for developing analytical methods for quality control [3] [5].

Chemical Dimerization Processes

The chemical dimerization of amoxicillin occurs through several distinct pathways, primarily influenced by reaction conditions such as pH, temperature, and concentration [3] [5]. These processes can be broadly categorized into nucleophilic attack mechanisms and carboxyl group-mediated condensation reactions [3].

Nucleophilic Attack Pathways Involving β-Lactam Carbonyl

The nucleophilic attack on the beta-lactam carbonyl represents one of the primary mechanisms for amoxicillin dimerization [7] [8]. This process involves the attack of a nucleophilic group from one amoxicillin molecule onto the beta-lactam carbonyl carbon of another molecule [8] [9].

The beta-lactam ring in amoxicillin is inherently strained and therefore susceptible to nucleophilic attack [7] [9]. The carbonyl carbon of the beta-lactam ring serves as an electrophilic center that can be attacked by various nucleophiles present in the reaction environment [8] [9] [10]. For amoxicillin, which contains a free amino group in its side chain, this amino group can act as a potent nucleophile [3].

The mechanism proceeds as follows:

- The amino group on the side chain of one amoxicillin molecule attacks the carbonyl carbon of the beta-lactam ring of another molecule [3] [9].

- The hydrogen on the amino group is transferred to the carbonyl oxygen to form an intermediate [3].

- The beta-lactam ring opens, and hydrogen is transferred to the nitrogen of the five-membered ring while the carbon-oxygen bond returns to a double bond [3].

This reaction can be divided into two elementary reactions with corresponding transition states [3]. Theoretical calculations have shown that the first step is the rate-limiting step with an energy barrier of approximately 51.54 kcal/mol [3].

Table 1: Energy Barriers for Different Nucleophilic Attack Pathways in Amoxicillin Dimerization

| Dimerization Pathway | Rate-Limiting Step Energy Barrier (kcal/mol) | Thermodynamic Nature |

|---|---|---|

| Amino group attack on β-lactam (Dimer C) | 51.54 | Exothermic |

| Carboxyl group attack on β-lactam (Dimer A) | 37.58 | Exothermic |

| Amino group attack on carboxyl (Dimer D) | 53.92 | Endothermic |

| Carboxyl from opened ring attack (Dimer B) | 66.77 | Endothermic |

The nucleophilic attack pathway is thermodynamically favorable as it represents an exothermic reaction [3]. Mass spectrometric studies have confirmed the formation of these dimers, with relative molecular masses of 698 for the predominant dimer formed through this pathway (Dimer C) [3].

The formation of the open ring dimer through nucleophilic attack is influenced by several factors:

- The steric accessibility of the beta-lactam carbonyl [9] [10]

- The nucleophilicity of the attacking group [3] [9]

- The electronic effects of substituents on both the attacking nucleophile and the beta-lactam ring [10]

Experimental evidence from liquid chromatography-mass spectrometry (LC-MS) analyses has confirmed that for amoxicillin, the dimerization mode C (where the amino group of one molecule attacks the beta-lactam of another molecule) is the dominant pathway [3] [5].

Carboxyl Group-Mediated Condensation Reactions

In addition to nucleophilic attack by the amino group, carboxyl group-mediated condensation represents another significant pathway for amoxicillin dimerization [3] [11]. This mechanism involves the participation of carboxyl groups either from the original structure or from the opened beta-lactam ring [3].

The carboxyl group can participate in dimerization reactions in two primary ways:

- Direct attack of the 2-carboxyl group of one amoxicillin molecule on the beta-lactam ring of another molecule (Dimer A) [3]

- Reaction between the carboxyl group from an opened beta-lactam ring of one molecule and the intact beta-lactam ring of another molecule (Dimer B) [3]

The mechanism of carboxyl group-mediated condensation involves:

- Initial nucleophilic attack by the carboxyl oxygen on the beta-lactam carbonyl carbon [3] [11]

- Formation of a tetrahedral intermediate [8] [11]

- Subsequent ring opening and rearrangement to form the dimer structure [3] [11]

Theoretical calculations have shown that the energy barrier for the rate-limiting step in the formation of Dimer A (carboxyl attack on beta-lactam) is approximately 37.58 kcal/mol, making it kinetically more favorable than the amino group attack pathway [3]. However, for amoxicillin specifically, the presence of the amino group in the side chain shifts the predominant pathway toward Dimer C formation [3].

The carboxyl-mediated condensation can also occur through a direct condensation mechanism similar to that observed in enzymatic synthesis of amoxicillin [11]. This involves:

- Activation of the carboxyl group [11]

- Nucleophilic attack by an amino or hydroxyl group from another molecule [11]

- Formation of an amide or ester bond with the elimination of water [11] [22]

Table 2: Comparison of Carboxyl-Mediated Condensation Pathways

| Condensation Type | Reactive Groups | Product Characteristics | Reaction Conditions |

|---|---|---|---|

| Direct carboxyl attack on β-lactam | 2-carboxyl and β-lactam carbonyl | Ring-opened structure with molecular mass of 686 | Neutral to slightly acidic pH |

| Opened ring carboxyl attack | Carboxyl from opened β-lactam and intact β-lactam | Higher molecular mass product (716) | Acidic conditions |

| Direct condensation | Carboxyl and amino/hydroxyl groups | Amide/ester bond formation | Enzyme-catalyzed or high concentration |

The carboxyl-mediated condensation reactions are particularly relevant in concentrated solutions of amoxicillin, where the proximity of molecules increases the likelihood of these interactions [3] [17]. This explains why dimerization is more pronounced in highly concentrated pharmaceutical preparations [17].

Enzymatic Dimerization Catalysts

While chemical dimerization processes can occur spontaneously under appropriate conditions, enzymatic catalysts can significantly accelerate these reactions and potentially lead to different dimer structures [12] [15]. Enzymatic dimerization of amoxicillin involves specific catalysts that facilitate the formation of dimers through various mechanisms [15].

Laccase-Induced Free Radical Coupling Mechanisms

Laccase enzymes, which are multi-copper oxidases found primarily in fungi, plants, and some bacteria, can catalyze the oxidation of various substrates including phenolic compounds like the phenol group present in amoxicillin [12]. This oxidation can lead to the formation of free radicals that subsequently undergo coupling reactions to form dimers [12].

The laccase-induced free radical coupling mechanism for amoxicillin dimerization involves:

- Oxidation of the phenolic hydroxyl group in amoxicillin by laccase to form a phenoxyl radical [12]

- Delocalization of the radical through the aromatic system [12]

- Coupling of two radical species to form a dimer [12] [19]

The laccase-catalyzed oxidation uses molecular oxygen as the electron acceptor, reducing it to water while generating the free radical intermediates [12]. This process is particularly efficient because:

- It occurs under mild conditions (ambient temperature, neutral pH) [12]

- It requires only oxygen as a co-substrate [12]

- It can generate various coupling patterns depending on the radical stabilization and accessibility [12] [19]

The free radical coupling can occur at different positions:

- Coupling through the phenolic rings (C-C or C-O coupling) [12]

- Coupling involving the beta-lactam structure after initial radical formation [12] [19]

- Heterocoupling with other oxidizable groups in the molecule [12]

Table 3: Laccase-Catalyzed Radical Coupling Characteristics

| Coupling Type | Radical Formation Site | Coupling Position | Resulting Dimer Structure |

|---|---|---|---|

| Phenolic C-C coupling | Phenol hydroxyl | Para or ortho to hydroxyl | Biphenyl-type structure |

| Phenolic C-O coupling | Phenol hydroxyl | Oxygen to ring carbon | Ether-linked structure |

| Heterocoupling | Multiple sites | Various | Complex mixed structures |

The efficiency of laccase-induced dimerization depends on several factors:

- The redox potential of the laccase enzyme used [12]

- The accessibility of the phenolic group in amoxicillin [12]

- The stability of the formed radicals [12] [19]

- The presence of other substrates or mediators that can participate in the reaction [12]

While direct experimental evidence for laccase-catalyzed dimerization of amoxicillin specifically is limited, the mechanism is supported by studies on similar phenolic compounds and beta-lactam structures [12] [19]. The resulting dimers would likely have different structural characteristics compared to those formed through nucleophilic attack or carboxyl-mediated condensation pathways [12].

pH-Dependent Polymerization Kinetics

The polymerization of amoxicillin, including dimer formation, exhibits strong pH dependence, which affects both the rate and the mechanism of the reaction [13] [17]. This pH dependence is particularly relevant for enzymatic catalysis, where the activity and specificity of the enzymes are often pH-sensitive [15].

Amoxicillin stability and dimerization are highly influenced by pH due to:

- The amphoteric nature of amoxicillin with multiple ionizable groups (pKa values: 2.63 for the protonated amino group, 7.16 for the carboxylic acid, and 9.55 for the phenolic group) [17]

- The effect of pH on the nucleophilicity of the amino and hydroxyl groups [17]

- The influence of pH on the electrophilicity of the beta-lactam carbonyl [13] [17]

- The pH-dependent activity of enzymatic catalysts [15] [20]

The pH-dependent polymerization kinetics of amoxicillin follow complex patterns:

- At low pH (acidic conditions), the protonation of the amino group reduces its nucleophilicity, decreasing the rate of dimerization through the amino attack pathway [13] [17]

- At neutral pH (6-7), amoxicillin shows minimum degradation and dimerization rates [13] [17]

- At higher pH values (>7), the deprotonation of the carboxylic acid and increased nucleophilicity of the amino group accelerate dimerization [17]

- At very high pH (>9), the deprotonation of the phenolic group can lead to additional reaction pathways [17]

Enzymatic catalysis of dimerization shows distinct pH-dependent behavior:

- The equilibrium between monomer and dimer forms of certain beta-lactamases (enzymes that can catalyze beta-lactam reactions) is pH-dependent [4] [15]

- The optimum for dimer formation shifts from pH 6.0 in the absence of divalent cations to pH 7.5 at saturating concentrations of metal ions [4]

- The activity of laccase enzymes typically shows a bell-shaped pH profile with optimum activity in the acidic to neutral range [12]

Table 4: pH Effects on Amoxicillin Dimerization Kinetics

| pH Range | Dominant Species | Primary Dimerization Pathway | Relative Rate | Enzymatic Catalysis Effect |

|---|---|---|---|---|

| 2-4 (Acidic) | Protonated amino | Carboxyl attack on β-lactam | Moderate | Limited enzyme activity |

| 5-7 (Neutral) | Zwitterionic form | Mixed pathways | Lowest | Optimal for most enzymes |

| 7-9 (Slightly basic) | Deprotonated carboxyl | Amino attack on β-lactam | High | Enhanced for metal-dependent enzymes |

| >9 (Basic) | Deprotonated phenol | Multiple pathways | Very high | Reduced enzyme stability |

The pH-dependent polymerization kinetics are further complicated by:

- Autocatalytic effects, where the formed dimers can catalyze further dimerization [17]

- Buffer effects, with certain buffer components (citrate, phosphate) showing catalytic effects on the reaction [17]

- Concentration-dependent effects, where higher concentrations lead to increased dimerization rates through self-ammonolysis reactions [17]

Experimental studies have shown that amoxicillin undergoes an autocatalytic reaction (self-ammonolysis) through a nucleophilic attack of the amino group on its side chain on the beta-lactam ring, leading to dimerization and subsequent polymerization [17]. The rate of this reaction depends on the initial concentration of amoxicillin and becomes clinically important when high initial concentrations are prepared, exhibiting second- and third-order kinetics [17].

High-Performance Liquid Chromatography with Ultraviolet-Visible Detection Methods for Impurity Profiling

High-Performance Liquid Chromatography coupled with Ultraviolet-Visible detection represents the cornerstone methodology for amoxicillin open ring dimer impurity profiling. The technique provides exceptional separation capabilities for distinguishing the dimer from the parent compound and other related impurities [3] [4].

The chromatographic separation of amoxicillin open ring dimer typically employs reversed-phase liquid chromatography with C18 stationary phases. The ZORBAX SB-Aq column (150 × 4.6 mm, 1.8 μm particle size) demonstrates superior performance due to its aqueous compatibility, allowing for the analysis of highly polar compounds without loss of retention [3]. The mobile phase composition commonly utilizes gradient elution systems incorporating acetonitrile and aqueous phosphate buffers, with typical compositions ranging from 5-95% organic modifier over 15-20 minute run times [5] [6].

Detection wavelengths for amoxicillin open ring dimer analysis are optimized at 215 nm or 267 nm, providing adequate sensitivity for trace-level quantification [4] [6]. The method demonstrates excellent linearity across the range of 20-160 μg/mL with correlation coefficients consistently exceeding 0.999 [6]. Precision values, expressed as relative standard deviation, typically remain below 2% for both intraday and interday measurements [6].

The specificity of High-Performance Liquid Chromatography with Ultraviolet-Visible detection methods is enhanced through the implementation of multiple validation approaches. Forced degradation studies demonstrate the method's capability to separate the dimer from eighteen different amoxicillin-related impurities and six potassium clavulanate impurities when analyzing combination products [7]. The technique achieves baseline resolution with resolution factors exceeding 2.0 between critical peak pairs [4].

Limit of detection values for amoxicillin open ring dimer typically range from 0.01-0.05% (w/w) relative to the main compound, while limits of quantification are established at 0.03-0.15% (w/w) [3] [6]. These sensitivity levels meet international regulatory requirements for pharmaceutical impurity analysis, including International Conference on Harmonisation guidelines for impurity testing [8].

The robustness of High-Performance Liquid Chromatography with Ultraviolet-Visible detection methods has been extensively validated through systematic variation of critical method parameters. Flow rate modifications of ±0.2 mL/min, column temperature variations of ±5°C, and mobile phase composition changes of ±2% demonstrate minimal impact on method performance, with relative standard deviation values remaining below 1.0% [6].

Column-Switching Liquid Chromatography/Mass Spectrometry Strategies for Polymer Detection

Column-switching liquid chromatography coupled with mass spectrometry represents an advanced analytical strategy specifically designed for the detection and characterization of high molecular weight polymeric impurities, including amoxicillin open ring dimer [9] [10]. This methodology addresses the analytical challenges associated with complex pharmaceutical matrices while providing enhanced sensitivity and selectivity for polymer detection.

The column-switching configuration typically employs two six-port switching valves arranged in series, enabling automated sample preparation and concentration [10]. The first column serves as a sample cleanup and concentration step, while the second column provides analytical separation. This arrangement allows for the analysis of aqueous biological samples containing high concentrations of interfering substances without compromising separation efficiency [10].

For amoxicillin polymer analysis, the column-switching system utilizes a combination of different stationary phases to maximize selectivity. The initial capture column employs a Diol phase or short C18 column (60 × 4.6 mm) for sample concentration, followed by analytical separation on a longer C18 column (250 × 4.6 mm) [10]. This combination provides both sample enrichment and orthogonal selectivity, significantly improving the information content of the separation [10].

The mass spectrometry detection component employs electrospray ionization in positive ion mode, optimized for the detection of protonated molecular ions of amoxicillin polymers [11]. The dimer produces a characteristic molecular ion at m/z 731, corresponding to the protonated molecule [M+H]⁺ [12]. Multiple reaction monitoring experiments target specific fragmentation pathways, including the loss of ammonia (m/z 714) and side chain cleavages producing fragments at m/z 540, 381, 353, and 333 [11].

The column-switching methodology demonstrates exceptional sensitivity for polymer detection, with limits of quantification in the range of 0.1-10 μg/mL [13]. The technique provides linear response across this range with correlation coefficients greater than 0.99 [13]. The automated nature of the column-switching system enables high-throughput analysis while maintaining reproducibility, with precision values typically below 5% relative standard deviation [13].

Method validation for column-switching liquid chromatography/mass spectrometry follows established pharmaceutical guidelines, with particular attention to specificity and system suitability [14]. The method demonstrates complete separation of the amoxicillin dimer from monomeric amoxicillin and other degradation products, with no interference from excipients or matrix components [9]. System suitability criteria include retention time reproducibility within ±2%, peak area precision below 5% relative standard deviation, and resolution factors exceeding 2.0 between critical peak pairs [14].

The stability of amoxicillin polymers during analysis represents a critical validation parameter. Studies demonstrate that the dimer remains stable in aqueous mobile phases for up to 24 hours at room temperature, while showing gradual hydrolysis at elevated temperatures or extreme pH conditions [11]. This stability profile necessitates careful control of analytical conditions and sample storage to ensure accurate quantification [14].

Spectroscopic Characterization

Nuclear Magnetic Resonance Signature Patterns for Dimeric Linkages

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of amoxicillin open ring dimer through the identification of characteristic chemical shift patterns and coupling constants that are unique to the dimeric linkage [15] [16]. The technique offers unparalleled structural information for confirming the presence of intermolecular bonds and elucidating the specific connectivity patterns within the dimer molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) analysis of amoxicillin open ring dimer reveals distinctive chemical shift patterns that differentiate it from the monomeric parent compound [15]. The aromatic protons of the para-hydroxyphenyl substituents appear as characteristic doublets in the region δ 6.8-7.2 ppm, with coupling constants of approximately 8.5 Hz indicating ortho relationships [15]. The integration ratios confirm the presence of two equivalent aromatic ring systems, consistent with the dimeric structure.

The most diagnostic ¹H NMR signals for dimer identification appear in the aliphatic region. The methyl groups of the thiazolidine rings produce singlets at δ 1.37 and 1.42 ppm, with the chemical shift difference reflecting the different stereochemical environments within the dimeric structure [17]. The bridge protons connecting the two amoxicillin units generate complex multipicity patterns in the region δ 4.1-4.7 ppm, providing direct evidence of the intermolecular linkage [15].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary structural information through the observation of characteristic carbonyl and aromatic carbon resonances [18]. The amide carbonyl carbons appear in the region δ 170-175 ppm, while the opened β-lactam carbonyl produces a distinctive signal at δ 179-182 ppm, confirming the ring-opened nature of the dimer [18]. The aromatic carbons of the hydroxyphenyl groups generate well-resolved signals in the δ 115-157 ppm region, with the hydroxylated carbon appearing characteristically downfield at δ 157 ppm [18].

Two-dimensional Nuclear Magnetic Resonance experiments provide definitive evidence for the dimeric connectivity. Heteronuclear Single Quantum Coherence spectroscopy establishes direct ¹H-¹³C correlations, confirming the assignment of individual carbon and proton resonances [18]. Nuclear Overhauser Effect Spectroscopy experiments reveal through-space interactions between protons on different amoxicillin units, providing direct evidence of the intermolecular association [18].

The Nuclear Magnetic Resonance analysis protocol for amoxicillin dimer characterization employs deuterated dimethyl sulfoxide as the solvent system due to its excellent solvating properties for the polar dimer molecule [19]. Sample concentrations of 10-50 mg/mL are typically required to achieve adequate signal-to-noise ratios for structural assignment [19]. Acquisition parameters are optimized for quantitative integration, with relaxation delays of at least 10 seconds between pulses to ensure complete spin relaxation [19].

Quantitative ¹H NMR analysis enables direct determination of dimer content in amoxicillin samples through integration of characteristic resonances [15]. The method demonstrates excellent linearity and precision, with relative standard deviation values below 2% for replicate measurements [15]. The technique serves as an orthogonal method to liquid chromatography for dimer quantification, providing independent verification of analytical results [15].

Mass Spectral Fragmentation Pathways

Mass spectrometry provides essential structural confirmation of amoxicillin open ring dimer through the elucidation of characteristic fragmentation pathways that reflect the unique connectivity and bonding patterns within the molecule [20] [21]. The fragmentation behavior serves as a molecular fingerprint for unambiguous identification and enables the development of selective detection methods for trace-level analysis.

Electrospray ionization mass spectrometry of amoxicillin open ring dimer produces a protonated molecular ion [M+H]⁺ at m/z 731, consistent with the molecular formula C₃₂H₃₈N₆O₁₀S₂ [12] [20]. The isotope pattern confirms the presence of two sulfur atoms, with the M+2 peak appearing at approximately 4.4% relative intensity [20]. Additional adduct ions include the sodium adduct [M+Na]⁺ at m/z 753 and the potassium adduct [M+K]⁺ at m/z 769 [12].

Collision-induced dissociation of the protonated molecular ion generates a characteristic fragmentation pattern that enables structural assignment. The most abundant fragment ion appears at m/z 540, corresponding to the loss of 191 mass units from the molecular ion [11]. This fragmentation involves cleavage of the dimeric bridge with retention of one complete amoxicillin unit plus the bridging moiety [11]. Additional prominent fragments at m/z 381, 353, and 333 result from further degradation of the initial fragment ion through loss of specific functional groups [11].

The fragmentation pathway analysis reveals that the dimeric linkage represents the most labile bond within the molecule under collision-induced dissociation conditions [20]. The preferential cleavage at this position reflects the relative weakness of the amide bond formed between the amino group of one amoxicillin unit and the carboxyl group of the ring-opened β-lactam [11]. This fragmentation behavior provides diagnostic value for distinguishing the open ring dimer from other possible isomeric structures [20].

Tandem mass spectrometry experiments enable the construction of detailed fragmentation trees that map the complete decomposition pathways of the dimer molecule [20]. Multiple reaction monitoring transitions targeting the molecular ion to major fragment ions (m/z 731 → 540, 731 → 381, 731 → 353) provide highly selective detection with minimal interference from matrix components [5] [22]. These transitions demonstrate excellent sensitivity, with limits of detection in the nanogram range [22].

Accurate mass measurements using time-of-flight mass spectrometry enable elemental composition determination for fragment ions, providing additional structural confirmation [23] [24]. The accurate mass of the molecular ion (theoretical: 730.2059, observed: 730.2055) demonstrates mass accuracy within 1 ppm, confirming the proposed molecular formula [24]. Fragment ion accurate masses enable the assignment of specific elemental compositions, supporting the proposed fragmentation mechanisms [23].

The mass spectrometric analysis conditions are optimized to maximize sensitivity while maintaining structural information content. Electrospray ionization parameters include capillary voltage of 3.0-4.0 kV, desolvation temperature of 350-400°C, and cone voltage of 30-50 V [20]. Collision-induced dissociation employs argon as the collision gas with collision energies optimized for each specific transition [20]. These conditions provide reproducible fragmentation patterns suitable for quantitative analysis applications [20].

Purity

Quantity

XLogP3

Appearance

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Irritant;Health Hazard